Ganclclovir, [8-3H]
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Overview
Description
Ganclclovir, [8-3H] is a radiolabeled form of ganciclovir, a synthetic nucleoside analog of 2’-deoxyguanosine. Ganciclovir is primarily used as an antiviral medication to treat cytomegalovirus (CMV) infections, particularly in immunocompromised patients . The radiolabeled version, Ganclclovir, [8-3H], is used in scientific research to study the pharmacokinetics and molecular interactions of ganciclovir.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ganciclovir involves multiple steps, starting from guanine. The key steps include the protection of the amino group, alkylation to introduce the side chain, and subsequent deprotection . The radiolabeling with tritium ([8-3H]) is typically done by catalytic hydrogenation in the presence of a tritium source.
Industrial Production Methods
Industrial production of ganciclovir involves large-scale chemical synthesis with stringent quality control measures to ensure purity and efficacy. The process includes the synthesis of the active pharmaceutical ingredient (API), followed by formulation into various dosage forms such as tablets, capsules, and injectable solutions .
Chemical Reactions Analysis
Types of Reactions
Ganciclovir undergoes several types of chemical reactions, including:
Oxidation: Ganciclovir can be oxidized to form various metabolites.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Nucleophilic substitution reactions can modify the side chains of ganciclovir.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Reagents such as alkyl halides and nucleophiles are commonly used.
Major Products
The major products formed from these reactions include various metabolites and derivatives of ganciclovir, which can be studied for their pharmacological properties .
Scientific Research Applications
Ganclclovir, [8-3H] is widely used in scientific research for:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of ganciclovir in the body.
Molecular Interactions: Investigating the binding interactions of ganciclovir with viral DNA polymerase and other molecular targets.
Drug Development: Evaluating the efficacy and safety of new antiviral drugs by comparing them with ganciclovir.
Medical Research: Exploring the potential use of ganciclovir in treating other viral infections and cancers.
Mechanism of Action
Ganciclovir exerts its antiviral effects by inhibiting viral DNA synthesis. It is phosphorylated to ganciclovir triphosphate, which competes with deoxyguanosine triphosphate for incorporation into viral DNA. This incorporation results in chain termination and inhibition of viral DNA polymerase . The selective activation of ganciclovir by viral thymidine kinase ensures that it primarily affects infected cells .
Comparison with Similar Compounds
Similar Compounds
Acyclovir: Another nucleoside analog used to treat herpes simplex virus (HSV) infections.
Valganciclovir: An oral prodrug of ganciclovir with improved bioavailability.
Foscarnet: A pyrophosphate analog used to treat CMV infections resistant to ganciclovir.
Uniqueness
Ganciclovir is unique in its potent activity against CMV and its ability to be selectively activated by viral enzymes. This makes it highly effective in treating CMV infections, especially in immunocompromised patients .
Properties
Molecular Formula |
C9H13N5O4 |
---|---|
Molecular Weight |
257.24 g/mol |
IUPAC Name |
2-amino-9-(1,3-dihydroxypropan-2-yloxymethyl)-8-tritio-1H-purin-6-one |
InChI |
InChI=1S/C9H13N5O4/c10-9-12-7-6(8(17)13-9)11-3-14(7)4-18-5(1-15)2-16/h3,5,15-16H,1-2,4H2,(H3,10,12,13,17)/i3T |
InChI Key |
IRSCQMHQWWYFCW-WJULDGBESA-N |
Isomeric SMILES |
[3H]C1=NC2=C(N1COC(CO)CO)N=C(NC2=O)N |
Canonical SMILES |
C1=NC2=C(N1COC(CO)CO)N=C(NC2=O)N |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.